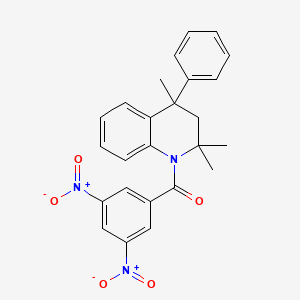
(3,5-dinitrophenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dinitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a quinoline core with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dinitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common route starts with the preparation of 3,5-dinitrobenzoic acid, which is then converted to 3,5-dinitrobenzoyl chloride using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) . The resulting 3,5-dinitrobenzoyl chloride is then reacted with a suitable quinoline derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing the production of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-dinitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) in the presence of a catalyst for reduction reactions, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups onto the benzoyl moiety.
Aplicaciones Científicas De Investigación
1-(3,5-dinitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a reagent for the derivatization of alcohols and amines.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,5-dinitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the quinoline core can interact with various biological molecules. These interactions can modulate enzyme activity and affect cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzoic acid: Used for similar derivatization purposes.
3,5-Dinitrobenzoyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
1-(3,5-dinitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H23N3O5 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
(3,5-dinitrophenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C25H23N3O5/c1-24(2)16-25(3,18-9-5-4-6-10-18)21-11-7-8-12-22(21)26(24)23(29)17-13-19(27(30)31)15-20(14-17)28(32)33/h4-15H,16H2,1-3H3 |
Clave InChI |
KZBYNECZPUBDBY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])(C)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-hydroxyphenyl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14962078.png)
![2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14962101.png)
![4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962107.png)
![10-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-3,3-dimethyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14962115.png)
![N-(3,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962120.png)
![6,8,8,9-tetramethyl-3-(4-methylpentanoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14962125.png)

![N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B14962131.png)

![8-(2,6-Difluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14962143.png)

![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B14962152.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one](/img/structure/B14962155.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one](/img/structure/B14962156.png)
